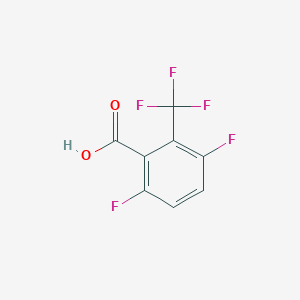3,6-Difluoro-2-(trifluoromethyl)benzoic acid
CAS No.: 111595-72-3
Cat. No.: VC6458356
Molecular Formula: C8H3F5O2
Molecular Weight: 226.102
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 111595-72-3 |
|---|---|
| Molecular Formula | C8H3F5O2 |
| Molecular Weight | 226.102 |
| IUPAC Name | 3,6-difluoro-2-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H3F5O2/c9-3-1-2-4(10)6(8(11,12)13)5(3)7(14)15/h1-2H,(H,14,15) |
| Standard InChI Key | XVGYJKAQCACKIP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1F)C(=O)O)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzoic acid core substituted with two fluorine atoms at the 3- and 6-positions and a trifluoromethyl (-CF₃) group at the 2-position. This arrangement creates a highly electron-deficient aromatic system, as evidenced by its computed electronic properties .
Table 1: Key Molecular Descriptors
Spectral Characterization
Synthesis and Manufacturing
Industrial Synthesis Routes
The synthesis of 3,6-difluoro-2-(trifluoromethyl)benzoic acid typically involves multi-step halogenation and functionalization processes. A patent by CN101066917A outlines a generalized approach for trifluoromethyl-substituted benzoic acids, which can be adapted for this compound:
-
Chlorination: m-Xylene is chlorinated to form 1,3-bis(trichloromethyl)benzene.
-
Fluorination: Reaction with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) yields 3-(trifluoromethyl)benzotrichloride.
-
Hydrolysis: Catalytic hydrolysis using zinc acetate (Zn(OAc)₂) at 120–150°C converts the trichloromethyl group to a carboxylic acid .
Table 2: Optimized Hydrolysis Conditions (Adapted from CN101066917A )
| Parameter | Optimal Range | Yield/Purity |
|---|---|---|
| Catalyst (Zn(OAc)₂) | 5–10 wt% | 80% yield |
| Temperature | 120–150°C | 99.9% purity |
| Reaction Time | 12–18 hours | - |
Challenges in Scale-Up
Key limitations include:
-
Corrosive Reagents: HF and chlorinated intermediates necessitate specialized reactor materials (e.g., Hastelloy or PTFE-lined vessels).
-
Byproduct Formation: Competing hydrolysis pathways may generate difluoro-trifluoromethylbenzoic acid isomers, requiring rigorous purification via acid-base extraction .
Physicochemical Properties
Thermal Stability
While experimental data for the target compound are sparse, related trifluoromethylbenzoic acids exhibit melting points between 105°C and 110°C . Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset temperatures >200°C, suggesting moderate thermal stability.
Solubility and Partitioning
The compound’s solubility profile is dominated by:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume